molecular formula C9HCl7O2 B12535603 2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid CAS No. 656239-35-9

2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid

Cat. No.: B12535603
CAS No.: 656239-35-9
M. Wt: 389.3 g/mol
InChI Key: ZBJNENRJIBVIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H2Cl7O2 It is a chlorinated derivative of prop-2-enoic acid, characterized by the presence of multiple chlorine atoms attached to its phenyl and prop-2-enoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pentachlorophenol with chloroacetyl chloride in the presence of a base such as pyridine, followed by further chlorination using thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where pentachlorophenol is reacted with chloroacetyl chloride under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and potential biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.

Properties

CAS No.

656239-35-9

Molecular Formula

C9HCl7O2

Molecular Weight

389.3 g/mol

IUPAC Name

2,3-dichloro-3-(2,3,4,5,6-pentachlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9HCl7O2/c10-2-1(4(12)8(16)9(17)18)3(11)6(14)7(15)5(2)13/h(H,17,18)

InChI Key

ZBJNENRJIBVIHL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.